2,5-Dioxohexane-1,6-diyl diacetate

Description

Contextualization within Diketone and Acetate (B1210297) Chemistry

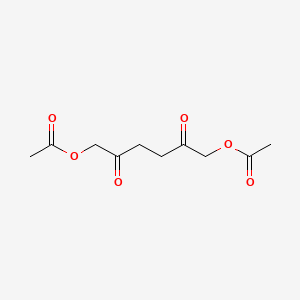

2,5-Dioxohexane-1,6-diyl diacetate, with the chemical formula C₁₀H₁₄O₆, is characterized by a hexane (B92381) backbone featuring carbonyl groups at the second and fifth positions and terminal acetate groups. This structure places it within the diketone family, specifically a γ-diketone, as the two carbonyl groups are separated by two methylene (B1212753) carbons. Diketones are a significant class of compounds in organic chemistry, known for their versatile reactivity. researchgate.netwikipedia.org They can exist in equilibrium with their enol tautomers, a property that is fundamental to their role in many chemical reactions. mdpi.com

The presence of acetate groups at the 1 and 6 positions adds another layer of functionality. Acetates are esters of acetic acid and are common protecting groups for alcohols in organic synthesis. They can also act as leaving groups in substitution reactions or participate in various coupling reactions. The combination of diketone and diacetate functionalities within the same molecule makes this compound a bifunctional reagent with potential for complex molecular constructions.

Significance as a Multifunctional Organic Scaffold in Advanced Synthesis

A multifunctional organic scaffold is a core molecular structure that allows for the attachment of various chemical moieties, serving as a template for building more complex molecules. nih.gov Diketones, in particular, are recognized as versatile scaffolds in medicinal chemistry and materials science. researchgate.netresearchgate.net They can be used to synthesize a wide array of heterocyclic compounds and can chelate with metal ions to form stable complexes. researchgate.netmdpi.com

The structure of this compound, with its reactive ketone and ester groups, makes it an excellent candidate for a multifunctional scaffold. The carbonyl groups can undergo reactions such as aldol (B89426) condensations, Michael additions, and Paal-Knorr pyrrole (B145914) synthesis. The terminal acetate groups can be hydrolyzed to reveal primary alcohols, which can then be further functionalized. This dual reactivity allows for a stepwise and controlled elaboration of the molecular framework, leading to the synthesis of diverse and complex target molecules. Quinones, which share some structural similarities with diketones, are also noted for their utility as multifunctional scaffolds in photoredox catalysis. uni-regensburg.de

Overview of Research Trajectories for Related Chemical Structures

Research into diketones and their derivatives is a vibrant and evolving field. A significant area of investigation involves the use of β-diketones as building blocks for pharmaceuticals and as ligands for metal complexes. researchgate.netresearchgate.net These compounds are key intermediates in the synthesis of various bioactive molecules. researchgate.net

The parent compound, 2,5-hexanedione (B30556), is a well-studied γ-diketone known for its neurotoxicity, which arises from its ability to react with lysine (B10760008) residues in proteins to form pyrroles, leading to protein cross-linking. wikipedia.orgnih.govchemicalbook.com Research on analogues of 2,5-hexanedione aims to understand and control this reactivity. nih.gov For instance, the synthesis of 2,5-hexanedione from biomass-derived 2,5-dimethylfuran (B142691) highlights a move towards more sustainable chemical production. researchgate.net

Furthermore, the development of novel synthetic methods for creating diketone structures remains an active area of research. This includes new catalytic systems and the use of readily available starting materials. researchgate.net The exploration of diketones in the formation of metal-organic frameworks (MOFs) and nanoparticles also represents a promising frontier. mdpi.com The study of related dihydroxy-diketones, such as 1,6-dihydroxyhexane-2,5-dione, further expands the chemical space and potential applications of these multifunctional compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(6-acetyloxy-2,5-dioxohexyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O6/c1-7(11)15-5-9(13)3-4-10(14)6-16-8(2)12/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVJBIEVRYRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)CCC(=O)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2,5 Dioxohexane 1,6 Diyl Diacetate

Direct Synthesis Routes to the 2,5-Dioxohexane-1,6-diyl Diacetate Core

Direct synthesis routes focus on creating the target molecule from precursors that already contain the hexane-2,5-dione backbone. These methods involve terminal functional group manipulations, primarily acetylation and oxidation.

Acetylation Strategies for Dihydroxy-Dioxo Precursors

The most direct theoretical route to this compound is the acetylation of a dihydroxy-dioxo precursor, namely 1,6-dihydroxyhexane-2,5-dione. This reaction involves the conversion of the terminal hydroxyl groups into acetate (B1210297) esters. Standard acetylation reagents are typically employed for this type of transformation.

Common acetylating agents and the conditions for such reactions are well-established in organic chemistry. These include:

Acetic Anhydride (B1165640): Often used with a catalytic amount of acid (like sulfuric acid) or a base (like pyridine (B92270) or a tertiary amine) to facilitate the reaction.

Acetyl Chloride: A highly reactive agent that typically reacts in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Enzymatic Acetylation: Lipases can be used as catalysts for transesterification reactions, offering a high degree of selectivity under mild conditions. acs.orglookchem.com

The choice of reagent and conditions would depend on the stability of the diketone functionality within the precursor molecule.

Oxidative Transformations in the Synthesis of this compound Precursors

Oxidative methods can be envisioned to form the diketone core from more reduced precursors. A plausible, though less direct, pathway involves the oxidative cyclization of a precursor followed by ring-opening. For instance, a synthetic route leading to the analogous compound 2,5-dioxohexane-1,6-diyl dibenzoate has been reported, which proceeds through the oxidation of a benzoate-protected tetrahydrofuran (B95107) derivative. unina.it This suggests a similar strategy could be applied for the diacetate variant, where a suitably substituted tetrahydrofuran diol is first acetylated and then undergoes oxidative ring-opening to yield the target diketone.

Another potential oxidative strategy could involve the selective oxidation of 1,6-hexanediol (B165255) at the C2 and C5 positions, though achieving this selectivity over oxidation of the terminal primary alcohols presents a significant synthetic challenge.

Multi-Component and Tandem Reaction Approaches for Target Structure Elaboration

Multi-component reactions (MCRs), which involve combining three or more starting materials in a single step to form a product containing parts of all reactants, offer an efficient approach to complex molecules. nih.gov While no specific MCR has been documented for the direct synthesis of this compound, one could be designed. Such a reaction might involve the assembly of the C6 backbone from smaller, functionalized building blocks. For example, a reaction could theoretically be devised that combines a four-carbon diketone synthon with two one-carbon units already bearing the acetoxy functionality.

Tandem or cascade reactions, where multiple bond-forming events occur sequentially without isolating intermediates, could also be employed. A potential tandem process could start with a precursor like 5-hydroxymethylfurfural (B1680220) (HMF), which undergoes a hydrogenation/hydrolytic ring-opening to form 1-hydroxyhexane-2,5-dione (B3055535) (HHD), followed by an in-situ functionalization of the C6 position and subsequent acetylation. rsc.org

Precursor Chemistry and Functional Group Interconversions Leading to this compound

Derivatives of Hexane-2,5-dione in this compound Synthesis

Hexane-2,5-dione is a fundamental building block for the synthesis of the target molecule. wikipedia.org Its symmetrical 1,4-diketone structure is the core of the final product. A key challenge is the introduction of functionality at the C1 and C6 positions.

A highly relevant precursor is 1-hydroxyhexane-2,5-dione (HHD), which can be synthesized from the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF). rsc.orgresearchgate.net The conversion of HMF to HHD is typically achieved through a hydrogenation/hydrolytic ring-opening reaction in an aqueous phase using various catalysts. rsc.org This provides a precursor that already has one of the necessary hydroxyl groups for subsequent acetylation. Further functionalization would be required at the C6 position to introduce the second hydroxyl group before the final diacetylation step.

The table below summarizes findings on the synthesis of HHD from HMF.

| Catalyst System | Solvent System | Temperature (°C) | HHD Yield (%) | Reference |

| Pd/C and Acetic Acid | Water | Not specified | 68 | researchgate.net |

| Bimetallic Rh–Re/SiO2 | Water/Toluene (B28343) | 120 | 68 | rsc.org |

| Ru/C | Water/Isooctane/[N8881][Cl] | 100 | 85 (isolated) | researchgate.net |

Esterification and Transesterification Pathways to Form the Diacetate Moiety

The final and crucial step in many potential synthetic routes is the formation of the two acetate ester linkages. This is accomplished through esterification or transesterification reactions.

Esterification is the direct reaction of a carboxylic acid (acetic acid) with an alcohol (the dihydroxy-dioxo precursor) to form an ester. This reaction is typically catalyzed by a strong acid and is reversible, often requiring the removal of water to drive the reaction to completion.

Transesterification , or acyl transfer, involves reacting the diol precursor with an existing ester, such as ethyl acetate, or more commonly, an activated acyl donor like acetic anhydride. Base-catalyzed transesterification is also a common method. For complex molecules, enzyme-catalyzed transesterification using lipases can offer high yields and stereoselectivity under mild conditions, which would be beneficial in preserving the integrity of the diketone core. acs.org

Industrial processes for producing diols like 1,6-Hexanediol often involve an esterification step followed by hydrogenation. matthey.com A similar logic can be applied in reverse; a diol precursor for this compound would undergo esterification as a final step.

The table below outlines common methods for forming acetate esters from alcohols.

| Method | Reagent(s) | Typical Conditions | Key Features |

| Fischer Esterification | Acetic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Reversible; requires water removal. |

| Acylation with Acyl Halide | Acetyl Chloride, Base (e.g., Pyridine) | 0 °C to room temperature | Irreversible and fast; generates HCl. |

| Acylation with Anhydride | Acetic Anhydride, Base or Acid Catalyst | Room temperature to mild heating | Irreversible; generates acetic acid byproduct. |

| Enzymatic Transesterification | Vinyl Acetate, Lipase | Mild temperature, organic solvent | High selectivity; environmentally benign. |

Optimization of Synthetic Pathways and Reaction Conditions for this compound

The efficient synthesis of this compound would likely proceed through the acetylation of a suitable precursor, namely 1,6-dihydroxyhexane-2,5-dione. The optimization of this transformation is critical to achieving high yields and selectivity, minimizing side reactions, and ensuring the economic and environmental viability of the process.

Catalyst Systems for Selective Bond Formation

The selective acetylation of the terminal hydroxyl groups of a 1,6-dihydroxyhexane-2,5-dione precursor is paramount. The choice of catalyst plays a pivotal role in activating the acetylating agent and facilitating the nucleophilic attack of the hydroxyl groups. Several classes of catalysts could be employed for this purpose.

Lewis Acid Catalysts: Lewis acids are known to activate carbonyl compounds, including acid anhydrides and acyl chlorides, towards nucleophilic attack. For the synthesis of this compound, common Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or scandium triflate (Sc(OTf)₃) could be utilized. The catalytic cycle would involve the coordination of the Lewis acid to the carbonyl oxygen of the acetylating agent (e.g., acetic anhydride), thereby increasing its electrophilicity and rendering it more susceptible to attack by the hydroxyl groups of the precursor.

Brønsted Acid Catalysts: Protic acids, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), can also catalyze acetylation reactions. ias.ac.in The mechanism involves the protonation of the carbonyl oxygen of the acetylating agent, which enhances its electrophilic character. While effective, strong Brønsted acids can sometimes lead to side reactions, such as dehydration or rearrangement, particularly with sensitive substrates.

Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For acetylation reactions, nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) and its derivatives are highly effective. DMAP functions by forming a highly reactive N-acetylpyridinium intermediate with the acetylating agent, which is then readily attacked by the alcohol. This method is known for its mild reaction conditions and high efficiency.

A comparative overview of potential catalyst systems for the acetylation of a diol precursor is presented in Table 1.

Table 1: Potential Catalyst Systems for the Synthesis of this compound

| Catalyst Type | Example Catalyst | Proposed Mechanism | Potential Advantages | Potential Disadvantages |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Activation of acetylating agent through coordination. | Readily available, effective for many acylations. | Can be harsh, may require stoichiometric amounts. |

| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Protonation of the acetylating agent's carbonyl group. ias.ac.in | Inexpensive, widely used. | Can lead to side reactions like elimination or rearrangement. |

| Organocatalyst | 4-(Dimethylamino)pyridine (DMAP) | Formation of a highly reactive N-acetylpyridinium intermediate. | Mild conditions, high efficiency, catalytic amounts. | Can be sensitive to air and moisture. |

Solvent Effects and Reaction Thermodynamics

For the synthesis of this compound, a range of aprotic solvents could be considered. Non-polar solvents like hexane (B92381) or toluene might be suitable for reactions involving less polar reactants. However, more polar aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or acetonitrile (B52724) (MeCN) are often preferred for their ability to solvate both the reactants and the catalytic species, thereby facilitating the reaction.

The thermodynamics of the esterification reaction are also a critical consideration. The formation of an ester from an alcohol and an acid anhydride is generally an exothermic process and is thermodynamically favorable. However, the position of the equilibrium can be influenced by the reaction conditions. The removal of the carboxylic acid byproduct (e.g., acetic acid when using acetic anhydride) can drive the reaction to completion.

Table 2: Potential Solvents for the Synthesis of this compound

| Solvent | Polarity | Boiling Point (°C) | Key Considerations |

| Dichloromethane (DCM) | Polar aprotic | 39.6 | Good solubility for many organic compounds, volatile. |

| Tetrahydrofuran (THF) | Polar aprotic | 66 | Good solvating power, can form peroxides. |

| Acetonitrile (MeCN) | Polar aprotic | 82 | High polarity, can be reactive in some cases. |

| Toluene | Non-polar | 111 | Can be used for azeotropic removal of water if applicable. |

Green Chemistry Principles and Sustainable Synthesis Protocols

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. humanjournals.comttwrdcs.ac.in This involves considering aspects such as atom economy, the use of less hazardous chemicals, and energy efficiency.

Atom Economy: A key principle of green chemistry is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product. The acetylation of 1,6-dihydroxyhexane-2,5-dione with acetic anhydride has a good atom economy, with acetic acid being the only byproduct.

Use of Safer Solvents and Reagents: The selection of solvents and reagents with low toxicity and environmental impact is a primary goal. The use of greener solvents, such as ionic liquids or supercritical fluids, could be explored as alternatives to traditional volatile organic compounds (VOCs). semanticscholar.org Furthermore, employing less hazardous acetylating agents or developing catalyst systems that can utilize acetic acid directly would be a significant advancement. ias.ac.in

Catalytic vs. Stoichiometric Reagents: The use of catalytic amounts of a reagent is preferable to stoichiometric amounts, as it reduces waste generation. The development of highly active and recyclable catalysts is a key area of research in green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly efficient catalyst systems that can operate under mild conditions is therefore highly desirable.

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 2,5 Dioxohexane 1,6 Diyl Diacetate

Hydrolytic and Solvolytic Behavior of Acetate (B1210297) Moieties in 2,5-Dioxohexane-1,6-diyl Diacetate

The hydrolysis of the acetate esters in this compound to yield 2,5-hexanedione (B30556) and acetic acid is a classic example of ester cleavage. The rate and mechanism of this reaction are influenced by several factors, including temperature, pH, and the solvent environment.

Kinetics and Thermodynamics of Ester Cleavage under Varied Conditions

While specific kinetic and thermodynamic data for the hydrolysis of this compound are not extensively documented in publicly available literature, the behavior can be inferred from the well-established principles of ester hydrolysis. The hydrolysis of esters can be catalyzed by both acids and bases.

Under acidic conditions, the reaction is typically first-order with respect to the ester and the acid catalyst. researchgate.netyoutube.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. researchgate.net

Base-catalyzed hydrolysis, or saponification, is generally a second-order reaction, being first-order in both the ester and the hydroxide (B78521) ion. austinpublishinggroup.com This process is irreversible as the carboxylate salt formed is not susceptible to nucleophilic attack. The reaction proceeds via a tetrahedral intermediate.

The thermodynamics of ester hydrolysis are generally favorable, with the equilibrium lying towards the formation of the carboxylic acid and alcohol. The presence of two ester groups in this compound means that hydrolysis can occur in a stepwise manner, with the first hydrolysis step likely having a different rate constant than the second due to electronic and steric effects.

Table 1: General Kinetic Parameters for Ester Hydrolysis

| Reaction Condition | Order of Reaction | Rate Determining Step |

| Acid-Catalyzed | First-order in ester and acid | Attack of water on the protonated carbonyl |

| Base-Catalyzed | First-order in ester and base | Attack of hydroxide on the carbonyl carbon |

This table presents generalized information for ester hydrolysis and may not represent the specific values for this compound.

Influence of pH and Solvent Polarity on Hydrolysis Pathways

The pH of the reaction medium has a profound effect on the rate of ester hydrolysis. The rate is typically slowest in the neutral pH range and increases at both acidic and basic pH. At low pH, the reaction is acid-catalyzed, while at high pH, it is base-catalyzed. For reactions involving primary amines, weakly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives over pyrroles in subsequent reactions of the diketone. organic-chemistry.org

Solvent polarity also plays a crucial role in the solvolysis of esters. researchgate.net An increase in solvent polarity can stabilize the charged transition state in both acid- and base-catalyzed hydrolysis, thereby increasing the reaction rate. For instance, moving from a non-polar solvent like hexane (B92381) to a polar protic solvent like water would significantly accelerate the hydrolysis of the acetate groups in this compound. The choice of solvent can also influence the chemoselectivity of subsequent reactions. researchgate.net A table of solvent polarities is provided below for reference. rochester.edu

Table 2: Relative Polarity of Common Solvents

| Solvent | Relative Polarity |

| Hexane | 0.009 |

| Toluene (B28343) | 0.099 |

| Diethyl ether | 0.117 |

| Ethyl acetate | 0.228 |

| Acetone | 0.355 |

| Ethanol | 0.654 |

| Methanol (B129727) | 0.762 |

| Water | 1.000 |

Source: Adapted from Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry". rochester.edu

Reactions Involving the Diketone Functionality of this compound

The 1,4-diketone structure of the core molecule, 2,5-hexanedione (also known as acetonylacetone), is a versatile precursor for the synthesis of various heterocyclic compounds and is susceptible to nucleophilic attack at its carbonyl carbons. youtube.comwikipedia.org

Nucleophilic Additions to Carbonyl Centers

The carbonyl groups of the 1,4-diketone are electrophilic and can undergo nucleophilic addition reactions. These reactions can be either 1,2-additions, directly at the carbonyl carbon, or 1,4-conjugate additions if an α,β-unsaturated system is present. youtube.comlibretexts.org For a saturated diketone like the core of this compound, 1,2-addition is the primary pathway. Nucleophiles such as Grignard reagents, organolithium compounds, and hydrides can add to the carbonyls, leading to the formation of diols after workup.

The mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation yields the alcohol product. The presence of two carbonyl groups allows for the possibility of single or double addition, depending on the stoichiometry of the nucleophile used.

Condensation Reactions for Heterocycle Formation (e.g., Pyrroles, Furans)

One of the most significant applications of 1,4-diketones is in the synthesis of five-membered heterocycles through condensation reactions, most notably the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.com

Pyrrole (B145914) Formation: The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgalfa-chemistry.com The reaction can be performed under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the substituted pyrrole. organic-chemistry.org The use of different amines allows for the synthesis of a wide variety of N-substituted pyrroles.

Furan Formation: The Paal-Knorr furan synthesis is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the protonation of one carbonyl group, followed by an attack from the enol form of the other carbonyl. wikipedia.org Subsequent dehydration of the resulting hemiacetal leads to the formation of the furan ring. wikipedia.org Various protic and Lewis acids can be used as catalysts. wikipedia.org

Table 3: Conditions for Paal-Knorr Synthesis

| Heterocycle | Reagent | Catalyst |

| Pyrrole | Primary amine or ammonia | Weak acid (e.g., acetic acid) |

| Furan | - | Protic acid (e.g., H₂SO₄) or Lewis acid |

This table provides general conditions for the Paal-Knorr synthesis.

Redox Chemistry of the Dioxo Groups

The carbonyl groups of the 1,4-diketone can undergo both reduction and oxidation reactions.

Reduction: The diketone can be reduced to the corresponding diol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst such as platinum, palladium, or nickel can also be employed. The stereochemistry of the resulting diol can be influenced by the choice of reducing agent and reaction conditions.

Oxidation: While the diketone itself is relatively stable to oxidation, under certain conditions, oxidative cleavage of the carbon-carbon bond between the carbonyl groups can occur, although this is not a common reaction pathway. More relevant is the oxidation of adjacent C-H bonds under specific catalytic systems. For instance, manganese(III) porphyrin complexes have been used to catalyze the regioselective oxidation of arylalkanes to 1,4-diketones. rsc.org While not a direct oxidation of the diketone, this highlights the redox activity possible at positions alpha to the carbonyls. The diketone can also be involved in oxidative coupling reactions of its enolates. acs.org

Transformations at the Alkyl Chain of this compound

The reactivity of the alkyl chain in this compound is primarily governed by the presence of two carbonyl groups in a 1,4-relationship. These functional groups activate the adjacent carbon-hydrogen bonds, making them susceptible to a variety of chemical transformations.

Alpha-Carbon Reactivity (e.g., Enolization, Alkylation)

The structure of this compound, AcO-CH₂-C(=O)-CH₂-CH₂-C(=O)-CH₂-OAc, possesses two types of alpha-carbons: the methylene (B1212753) groups at positions 3 and 4, and the methylene groups at positions 1 and 6 which are also attached to the acetate groups. The hydrogens on these carbons are acidic and can be removed by a base to form enolate anions.

Enolization: The formation of an enol or enolate is a critical first step for many reactions of ketones. beilstein-archives.orgrsc.org In an asymmetrical dicarbonyl compound like this, enolization can occur towards different positions. The process is typically catalyzed by either acid or base. Studies on the related compound, 2,5-hexanedione, show that it readily undergoes enolization, which is a prerequisite for reactions like α-acetoxylation. beilstein-archives.orgrsc.orgrsc.org For this compound, enolization can lead to several potential enolate structures, which would be in equilibrium. The relative stability of these enolates dictates the major reaction pathways.

Alkylation and Condensation Reactions: The enolates derived from this compound are nucleophilic and can react with electrophiles, such as alkyl halides, in alkylation reactions. Furthermore, 1,4-dicarbonyl compounds are well-known to undergo intramolecular aldol (B89426) reactions. libretexts.orgpressbooks.publibretexts.org Upon treatment with a base, an enolate can form at one of the alpha-carbons and attack the other carbonyl group within the same molecule. libretexts.orglibretexts.org For the parent compound, 2,5-hexanedione, this intramolecular reaction leads to the formation of a stable five-membered ring product, 3-methyl-2-cyclopentenone. libretexts.orgpressbooks.pub This preference for a five-membered ring over a more strained three-membered ring is due to the reversibility of the reaction steps, which favors the thermodynamically more stable product. libretexts.orgpressbooks.pub A similar cyclization would be expected for this compound, which would lead to a functionalized cyclopentenone ring.

Table 1: Expected Alpha-Carbon Reactivity of this compound

| Reaction Type | Reagents | Expected Product Type | Notes |

|---|---|---|---|

| Enolization | Acid or Base | Enol / Enolate Mixture | A key intermediate step for subsequent reactions. beilstein-archives.orgrsc.org |

| Alkylation | Base, Alkyl Halide (R-X) | Alkylated 1,4-diketone | The position of alkylation would depend on the specific reaction conditions which control the formation of the kinetic vs. thermodynamic enolate. |

| Intramolecular Aldol Condensation | Base | Functionalized Cyclopentenone | Expected to form a five-membered ring, analogous to the cyclization of 2,5-hexanedione. libretexts.orgpressbooks.pub |

Radical Reactions and Photochemical Transformations

The study of radical and photochemical reactions provides insights into alternative pathways for transforming carbonyl compounds. While specific studies on this compound are not prevalent, the reactivity of 1,4-dicarbonyl systems has been explored.

Visible-light-mediated methods have been developed for synthesizing 1,4-dicarbonyl compounds, often involving radical intermediates. nih.govunipd.itacs.orgacs.org For instance, strategies include the conjugate addition of acyl radicals to α,β-unsaturated carbonyls and the oxidative radical coupling of alkyne-containing aryl iodides. nih.govacs.orgacs.org These studies suggest that the 1,4-dicarbonyl skeleton is amenable to radical transformations.

The photochemical behavior of unsaturated 1,4-dicarbonyls, which are products of atmospheric oxidation of aromatic compounds, involves rapid processing, including photoisomerization to ketene-enol intermediates followed by cyclization. researchgate.net While this compound is a saturated diketone, it could potentially undergo Norrish-type photochemical reactions, which are characteristic of ketones. A Norrish Type II reaction, for example, would involve intramolecular hydrogen abstraction by the excited carbonyl group from the γ-position on the alkyl chain, leading to either cyclization (to a cyclobutanol (B46151) derivative) or cleavage of the alkyl chain. The Norrish–Yang photocyclization of 1,2-diketones is a known method to produce cyclobutane (B1203170) derivatives, which can then be cleaved to form 1,4-dicarbonyls. rsc.org

Table 2: Potential Radical and Photochemical Reactions

| Reaction Type | Conditions | Potential Outcome | Basis of Expectation |

|---|---|---|---|

| Radical Addition | Radical Initiator, Alkene/Alkyne | Addition to the alkyl chain | General reactivity of alkanes. |

| Photochemical (Norrish Type II) | UV Irradiation | Chain cleavage or cyclobutanol formation | Common photoreaction for ketones with γ-hydrogens. |

| Intramolecular Radical Cyclization | Radical Initiator | Cyclic products | Analogous to known radical cyclizations. acs.orgacs.org |

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling product formation and designing new synthetic applications.

Elucidation of Reaction Intermediates through Spectroscopic Methods

The identification of reaction intermediates is key to confirming proposed mechanisms. For reactions involving this compound, intermediates such as enols and enolates are expected.

Spectroscopic techniques are invaluable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of α-protons upon enolization by carrying out the reaction in a deuterated solvent like D₂O. The formation of enolates can also be observed by changes in the chemical shifts of the remaining protons. For example, in studies of α-acetoxylation of ketones, ¹H NMR spectroscopy is used to determine the conversion percentage and product selectivity. beilstein-archives.orgrsc.org

Infrared (IR) Spectroscopy: The formation of an enol or enolate from a diketone leads to characteristic changes in the IR spectrum. The sharp carbonyl (C=O) stretching frequency will be replaced by bands corresponding to C=C stretching and a broad O-H stretching band for the enol. Studies on β-diketones have used IR and Raman spectroscopy to investigate the enol form and the strength of intramolecular hydrogen bonding. researchgate.net

Mass Spectrometry (MS): In mechanistic studies of α-acetoxylation, reaction intermediates such as iodonium (B1229267) species have been identified, confirming their role in the reaction pathway. rsc.org

In the context of the intramolecular aldol reaction of 2,5-hexanedione, the mechanism proceeds through a specific enolate intermediate that leads to the thermodynamically favored five-membered ring. libretexts.orgpressbooks.pub The detection of this enolate and the subsequent aldol addition product before dehydration would provide direct evidence for the proposed pathway.

Transition State Analysis and Reaction Pathways

The selectivity of chemical reactions is often determined by the relative energies of the transition states of competing reaction pathways. For this compound, this is particularly relevant for predicting the regioselectivity of enolization and any subsequent reactions.

Theoretical calculations, such as those using density functional theory (DFT), are powerful tools for modeling reaction pathways and transition state structures. rsc.org For the α-acetoxylation of ketones, theoretical calculations have been used to estimate the energy and structure of intermediates and transition states, helping to propose a detailed reaction mechanism. rsc.org

In the intramolecular aldol reaction of 2,5-hexanedione, the preference for the cyclopentenone product over the highly strained cyclopropene (B1174273) product is explained by the lower energy transition state leading to the five-membered ring. libretexts.orgpressbooks.pub A similar analysis for this compound would involve calculating the activation energies for the formation of different possible ring structures. The presence of the terminal acetate groups would influence the electron distribution and stability of the various possible enolates and transition states. The reaction mechanism for the oxidative cleavage of related cyclobutane-1,2-diols to form 1,4-dicarbonyls has been proposed to proceed through a diolate complex with the metal catalyst. rsc.org Such detailed mechanistic proposals rely on a combination of experimental observation and computational analysis of the reaction energy profile.

Applications of 2,5 Dioxohexane 1,6 Diyl Diacetate As a Building Block in Advanced Organic Synthesis and Materials Science

Utilization in the Construction of Complex Small Molecules

The 1,4-dicarbonyl motif within 2,5-Dioxohexane-1,6-diyl diacetate is a key feature that enables its use in the synthesis of various cyclic and heterocyclic systems. This reactivity is fundamental to its application as a precursor for complex molecular architectures.

The 1,4-diketone structure of this compound makes it an ideal candidate for intramolecular cyclization reactions to form five-membered rings. A prominent example of such transformations is the Paal-Knorr synthesis, a classic method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.

In the presence of an acid catalyst, the enol form of one carbonyl group can attack the other protonated carbonyl group, leading to a cyclized intermediate that, upon dehydration, yields a substituted furan (B31954). Similarly, reaction with a primary amine or ammonia (B1221849) under neutral or weakly acidic conditions can produce substituted pyrroles. The general schemes for these transformations are presented below:

| Reactant | Reagent | Product Type |

| 1,4-Diketone | Acid (e.g., H₂SO₄) | Substituted Furan |

| 1,4-Diketone | Primary Amine (R-NH₂) | N-Substituted Pyrrole (B145914) |

| 1,4-Diketone | Ammonia (NH₃) | NH-Pyrrole |

These heterocyclic cores are prevalent in a vast array of functional molecules, and the presence of the diacetate groups on the starting material offers further opportunities for functionalization or linkage to other molecular fragments.

Pyrrole and furan rings are common structural motifs in numerous natural products and biologically active compounds. The ability to construct these heterocyclic systems from this compound or its derivatives positions it as a valuable starting material for the synthesis of analogs of these important molecules. For instance, 2,5-hexanedione (B30556) is a known precursor in the synthesis of various bioactive molecules. wikipedia.org The terminal acetate (B1210297) groups of this compound could be hydrolyzed to alcohols, providing handles for further chemical modification or for mimicking the hydroxyl groups often found in natural products.

The synthesis of bioactive heterocycles is a significant area of medicinal chemistry, with multicomponent reactions being a powerful tool for their efficient construction. nih.govmdpi.com The structural features of this compound make it a potential candidate for such reactions, enabling the rapid assembly of complex molecular scaffolds with potential therapeutic applications.

Integration into Polymeric Materials and Macromolecular Architectures

The bifunctional nature of this compound, possessing two ester groups, suggests its potential for integration into polymeric structures, either as a monomer or as a cross-linking agent.

Upon hydrolysis of the acetate groups to yield the corresponding diol, 1,6-dihydroxyhexane-2,5-dione, the resulting molecule can act as a di-functional monomer in step-growth polymerization. This diol can react with diisocyanates to form polyurethanes or with dicarboxylic acids (or their derivatives) to form polyesters.

The synthesis of polyurethanes from diols and diisocyanates is a well-established process. researchgate.net The reaction of 1,6-dihydroxyhexane-2,5-dione with a diisocyanate such as 1,6-hexamethylene diisocyanate (HDI) would lead to a polyurethane chain containing the 2,5-diketone functionality.

| Monomer 1 | Monomer 2 | Polymer Type |

| 1,6-Dihydroxyhexane-2,5-dione | Diisocyanate (e.g., HDI) | Polyurethane |

| 1,6-Dihydroxyhexane-2,5-dione | Dicarboxylic Acid | Polyester |

Furthermore, the ketone groups within the polymer backbone could serve as sites for post-polymerization modification or as cross-linking points. For example, the reaction of the ketone groups with diamines or other difunctional nucleophiles could lead to the formation of a cross-linked network, enhancing the mechanical and thermal properties of the material.

The incorporation of the 2,5-dioxohexane moiety into a polymer backbone introduces functionality that can be exploited for the design of advanced materials. The ketone groups can undergo various chemical reactions, allowing for the tailoring of the polymer's properties. For instance, the Paal-Knorr reaction can be applied to the polymer chain to introduce heterocyclic pendants, which can alter the polymer's solubility, thermal stability, or electronic properties.

The modification of polyketones via the Paal-Knorr reaction to introduce functional groups has been demonstrated as a viable strategy for creating functional polymers. acs.org This suggests that polymers derived from this compound could be similarly functionalized. The resulting materials could find applications in areas such as specialty coatings, adhesives, or as functional additives. chemimpex.com

Development of Specialty Chemicals and Functional Materials

The unique combination of functional groups in this compound makes it a precursor for a variety of specialty chemicals. The 1,4-diketone core is a versatile platform for synthesizing a range of derivatives with specific functionalities. For example, 2,5-hexanedione itself is an important intermediate in organic synthesis. google.com

The conversion of 2,5-hexanedione to other valuable chemicals, such as pyrrole derivatives, has been extensively studied. acs.orgnih.gov These derivatives can serve as building blocks for pigments, catalysts, or electronically active materials. The diacetate groups in the target molecule provide additional handles for creating more complex and tailored specialty chemicals. For instance, the hydrolysis to the diol followed by esterification with functionalized carboxylic acids could lead to a diverse library of compounds with potential applications in various fields.

Precursors for Advanced Ligands and Catalysts

There is currently no available research in the public domain that demonstrates the use of this compound as a precursor for the synthesis of advanced ligands or catalysts. While the molecular structure contains carbonyl groups that could theoretically be involved in reactions to form more complex ligand structures, such as through condensation reactions, no specific examples or methodologies have been reported in the scientific literature. The development of ligands and catalysts is a highly active area of chemical research, and the absence of this compound in relevant studies indicates that it is not a commonly used or recognized building block for these purposes.

Applications in Surface Modification Technologies

Similarly, a thorough search of scientific literature and patents does not yield any instances of this compound being utilized in surface modification technologies. The acetate groups could potentially be hydrolyzed to reveal hydroxyl functionalities, which are often used for grafting molecules onto surfaces. However, there are no documented studies that have explored or applied this potential. The field of surface modification relies on a range of well-characterized molecules, and it appears this compound is not among them.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2,5 Dioxohexane 1,6 Diyl Diacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including 2,5-Dioxohexane-1,6-diyl diacetate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide initial, yet crucial, structural insights. The chemical shifts observed in these spectra are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The methylene (B1212753) protons adjacent to the ester carbonyl group (C1 and C6) would resonate at a different frequency compared to the methylene protons adjacent to the ketone carbonyl group (C3 and C4). The acetate (B1210297) methyl protons would also exhibit a characteristic singlet.

The ¹³C NMR spectrum provides complementary information by detecting the carbon backbone of the molecule. The carbonyl carbons of the ester and ketone functional groups will appear at the downfield end of the spectrum due to their significant deshielding. The methylene and methyl carbons will have characteristic chemical shifts in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1, C6 (-CH₂-OAc) | ~4.2 (t) | ~62 |

| C2, C5 (C=O, ketone) | - | ~207 |

| C3, C4 (-CH₂-CH₂-) | ~2.8 (t) | ~35 |

| Acetate CH₃ | ~2.1 (s) | ~21 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 's' denotes a singlet and 't' denotes a triplet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide a more profound understanding of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For this compound, a COSY spectrum would show a correlation between the protons on C1/C6 and C3/C4, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This is instrumental in assigning the proton signals to their corresponding carbon atoms in the backbone of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between carbon and proton atoms. This technique is particularly useful for identifying the connectivity across the carbonyl groups. For instance, correlations between the C1/C6 protons and the acetate carbonyl carbon, as well as the C3/C4 protons and the ketone carbonyl carbon (C2/C5), would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is employed to determine the spatial proximity of atoms. While less critical for a flexible acyclic molecule like this compound, it can provide insights into preferred conformations in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The exact mass of this compound (C₁₀H₁₄O₆) can be calculated and then compared to the experimentally determined value for unambiguous identification.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₆ |

| Calculated Exact Mass | 230.07904 u |

| Expected [M+H]⁺ ion | 231.08631 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to observe its breakdown products. This provides detailed structural information. The fragmentation of this compound would likely proceed through the cleavage of the ester and C-C bonds. Common fragmentation pathways could include the loss of acetic acid (CH₃COOH) or ketene (B1206846) (CH₂CO), and cleavage of the carbon chain between the two ketone groups.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and ester groups. The C-O stretching vibrations of the ester group would also be prominent.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. The symmetric vibrations of the carbon backbone would be more readily observed in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ester) | ~1740 | ~1740 |

| C=O Stretch (Ketone) | ~1715 | ~1715 |

| C-O Stretch (Ester) | ~1240 | - |

Carbonyl Stretch Frequencies and Acetate Signatures

Infrared (IR) spectroscopy is a fundamental tool for identifying the key functional groups within the this compound molecule. The most prominent features in its IR spectrum are the absorption bands arising from the carbonyl (C=O) and acetate moieties.

The presence of two distinct types of carbonyl groups—the ketone within the hexane (B92381) chain and the ester of the acetate groups—would be expected to give rise to characteristic stretching vibrations. Typically, the carbonyl stretch of a ketone is observed in the region of 1725–1705 cm⁻¹, while the carbonyl stretch of an ester appears at a slightly higher frequency, generally between 1750–1735 cm⁻¹. For a structurally related compound, 2,5-dioxohexane-1,6-diyl dibenzoate, a strong carbonyl absorption has been reported at 1724 cm⁻¹. unina.it This suggests that the carbonyl groups in this compound would likely exhibit a strong absorption band in a similar region.

In addition to the carbonyl stretch, the acetate groups present their own unique spectral signatures. The C-O-C stretching vibrations of the acetate functionality typically produce two bands: an asymmetric stretch in the 1250–1230 cm⁻¹ region and a symmetric stretch between 1050–1000 cm⁻¹. The presence of these bands would provide further confirmation of the diacetate structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone Carbonyl | C=O Stretch | 1725–1705 |

| Ester Carbonyl | C=O Stretch | 1750–1735 |

| Acetate | Asymmetric C-O-C Stretch | 1250–1230 |

| Acetate | Symmetric C-O-C Stretch | 1050–1000 |

This table is interactive. Click on the headers to sort.

Analysis of Vibrational Modes for Structural Insights

Beyond the primary carbonyl and acetate signals, a detailed analysis of the entire vibrational spectrum offers deeper insights into the molecular structure of this compound. The C-H stretching vibrations of the methylene and methyl groups within the hexane chain and acetate moieties are expected to appear in the 3000–2850 cm⁻¹ region. Bending vibrations for these aliphatic groups would be observed in the 1470–1360 cm⁻¹ range.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from reaction byproducts or other components in a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. myskinrecipes.com A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule will exhibit UV absorbance. The retention time of the compound can be optimized by adjusting the composition and gradient of the mobile phase. This method is highly effective for quantifying the purity of a sample by comparing the area of the main peak to those of any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile compounds. semanticscholar.org For the analysis of this compound, the sample would be vaporized and passed through a GC column, which separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

| Technique | Principle | Application for this compound |

| HPLC | Separation based on polarity | Purity assessment, quantification |

| GC-MS | Separation based on volatility and mass-to-charge ratio | Identification, structural elucidation through fragmentation patterns |

This table is interactive. Click on the headers to sort.

Chiral Chromatography for Stereoisomer Analysis

The this compound molecule contains a chiral center at the carbon atom bearing the acetate group if the hexane chain is substituted. However, in the parent structure, there are no chiral centers. If the synthesis of this compound were to involve precursors or reactions that could introduce chirality, chiral chromatography would be essential for the separation and analysis of the resulting enantiomers or diastereomers. This technique utilizes a chiral stationary phase that interacts differently with each stereoisomer, leading to their separation and allowing for the determination of enantiomeric excess or diastereomeric ratio.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, no publically available crystal structure for this compound has been reported. However, if suitable crystals of the compound can be grown, X-ray diffraction analysis would provide a wealth of information.

This technique would allow for the accurate measurement of bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the conformation of the hexane chain and the orientation of the acetate groups in the solid state. Furthermore, the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, could be determined. Such data is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Thermal Analysis Techniques for Stability and Phase Transitions

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere. This analysis provides information about the thermal stability and composition of the initial sample.

Methodology: A small amount of the sample is placed in a high-precision balance located within a furnace. The temperature of the furnace is increased at a constant rate, and the change in mass of the sample is recorded. The resulting plot of mass versus temperature, known as a TGA curve, reveals the temperatures at which the material undergoes decomposition or other mass-loss events. The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates.

Expected Findings for this compound: Given the structure of this compound, which contains two ester groups and two ketone groups, its thermal decomposition is expected to occur in a multi-step process. The initial weight loss would likely be attributed to the decomposition of the ester groups, potentially leading to the formation of acetic acid and other volatile byproducts. Studies on the thermal decomposition of similar diacetates, such as ethylidene diacetate, have shown that they decompose to form acetic anhydride (B1165640) and acetaldehyde (B116499) at elevated temperatures. cdnsciencepub.com For instance, the decomposition of ethylidene diacetate occurs between 220°C and 268°C. cdnsciencepub.com

The subsequent decomposition steps would involve the breakdown of the remaining hydrocarbon backbone containing the ketone functionalities. The thermal stability of organic esters is influenced by factors such as chain length and the presence of other functional groups. bohrium.com TGA studies on various polyesters show decomposition temperatures ranging from 324°C to 353°C. bohrium.com

A hypothetical TGA curve for this compound would likely show an initial stable region, followed by one or more distinct weight loss steps corresponding to the sequential decomposition of its functional groups. The final residue at the end of the analysis in an inert atmosphere would be expected to be minimal, indicating complete decomposition to volatile products.

Table 1: Illustrative TGA Data for Structurally Related Compounds

| Compound | Onset Decomposition Temperature (°C) | Major Decomposition Products | Reference |

| Ethylidene Diacetate | 220 | Acetic Anhydride, Acetaldehyde | cdnsciencepub.com |

| Cellulose Diacetate | ~320 | Cleavage of glycosidic bonds, loss of acetate groups | mdpi.com |

| Poly(ester-carbonates) | >300 | Varies with structure | tandfonline.com |

| Fatty Acid Methyl Esters | 105-215 | Alkanes, Alkenes, CO2 | bohrium.comresearchgate.net |

This table provides representative data for compounds with similar functional groups to illustrate potential decomposition ranges.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Both the sample and reference are maintained at nearly the same temperature throughout the experiment.

Methodology: A small, accurately weighed sample is sealed in an aluminum pan, and an empty sealed pan is used as a reference. Both pans are heated or cooled at a controlled rate in a furnace. The instrument measures the heat flow to or from the sample relative to the reference. Endothermic events, such as melting or glass transitions, result in an increase in heat flow to the sample, while exothermic events, like crystallization or some decomposition reactions, lead to a decrease in heat flow.

Expected Findings for this compound: As a relatively small organic molecule, this compound is expected to be a solid at room temperature and exhibit a sharp melting point. The DSC thermogram would show a distinct endothermic peak corresponding to this melting transition. The temperature at the peak of this endotherm is taken as the melting point (T_m), and the area under the peak corresponds to the enthalpy of fusion (ΔH_f).

The presence of ketone groups in an aliphatic chain can influence the melting point. Studies on aliphatic polyketones have shown that melting points can vary significantly with chain structure and the presence of co-monomers, often observed in the range of 215°C to 240°C. acs.org For smaller aliphatic ketones, the melting points are generally lower. For example, a series of aliphatic ketones showed melting points in the range of 230 K to 300 K (-43°C to 27°C). acs.org Given the larger size and diacetate functionality of this compound, its melting point would be expected to be higher than these simple ketones.

In addition to melting, other phase transitions, such as solid-solid transitions (polymorphism), could potentially be observed as smaller endothermic or exothermic peaks before the main melting peak. Upon cooling from the molten state, a corresponding exothermic peak representing crystallization (T_c) would be expected. The difference between the melting temperature and the crystallization temperature can provide information about the crystallization kinetics. For some organic materials, especially larger molecules or polymers, a glass transition (T_g) may be observed, which appears as a step-like change in the baseline of the DSC curve, though this is less likely for a small molecule like this compound unless it can be cooled into an amorphous solid state.

Table 2: Illustrative DSC Data for Structurally Related Compounds

| Compound/Material | Glass Transition Temperature (T_g) (°C) | Melting Temperature (T_m) (°C) | Reference |

| Aliphatic Polyketone Terpolymer | - | 215 - 240 | acs.org |

| Cellulose Diacetate Composites | 145 - 150 | - | mdpi.com |

| Polyesters from 1,4-Cyclohexanedimethanol | Varies with diacid | Varies with diacid | bohrium.com |

| Fatty Acid Methyl Esters | - | -83 to 50 | researchgate.net |

This table provides representative data for compounds and polymers with similar functional groups to illustrate potential phase transition temperatures.

Computational and Theoretical Investigations of 2,5 Dioxohexane 1,6 Diyl Diacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), would be instrumental in characterizing 2,5-Dioxohexane-1,6-diyl diacetate.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

A DFT study of this compound would reveal crucial information about its electronic landscape. By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers could predict the molecule's susceptibility to nucleophilic and electrophilic attack. The distribution of electron density and the resulting electrostatic potential surface would highlight regions of positive and negative charge, indicating potential sites for intermolecular interactions and chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters. For this compound, theoretical calculations could generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. This theoretical data would be invaluable for interpreting experimental spectra and confirming the molecule's structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While specific MD simulations for this compound are not found, studies on similar molecules like 1,6-hexanediol (B165255) have demonstrated the power of this technique. nih.gov MD simulations of this compound would allow for an exploration of its conformational flexibility. By simulating the molecule's movement over time, researchers could identify its preferred three-dimensional shapes and the energy barriers between different conformations. Furthermore, these simulations could model how the diacetate interacts with solvent molecules or other chemical species, providing a dynamic picture of its behavior in various environments.

Reaction Pathway Modeling and Energetic Profiles of Key Transformations

Theoretical modeling can elucidate the mechanisms and energetics of chemical reactions. For this compound, this could involve modeling its hydrolysis, oxidation, or other potential transformations. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and calculate activation energies, providing a quantitative understanding of the reaction's feasibility and kinetics.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. If a series of compounds including this compound were to be synthesized and tested for a specific activity or property, QSAR/QSPR modeling could be employed. By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed activity, a predictive model could be developed to guide the design of new molecules with enhanced characteristics. However, in the absence of a specific research context and experimental data for this compound, the application of QSAR/QSPR remains hypothetical.

Emerging Research Directions and Future Perspectives for 2,5 Dioxohexane 1,6 Diyl Diacetate

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 1,4-diketones, including 2,5-Dioxohexane-1,6-diyl diacetate, is a focal point of contemporary organic chemistry. Traditional methods are being supplemented and replaced by more efficient and versatile strategies. One established method for the synthesis of this compound involves the oxidative cleavage of an acetate-protected tetrahydrofuran (B95107). mdpi.com However, the broader field of 1,4-diketone synthesis is rapidly evolving, suggesting new potential routes to this specific compound.

Recent advancements include the Stetter reaction , a powerful carbon-carbon bond-forming reaction that utilizes a nucleophilic catalyst. nih.govacs.org This reaction, involving the 1,4-addition of an aldehyde to a Michael acceptor, offers a convergent and atom-economical approach to 1,4-diketones. nih.govacs.org Adapting this methodology could provide a novel and efficient pathway to this compound and its derivatives.

Photocatalytic and electrochemical methods are also emerging as green and sustainable alternatives for the synthesis of 1,4-diketones. researchgate.netacs.org These techniques often proceed under mild conditions, avoiding the need for harsh reagents and high temperatures. researchgate.netacs.org For instance, visible-light-mediated atom transfer radical addition (ATRA) reactions of α-bromoketones with enol ethers have been shown to produce 1,4-dicarbonyl compounds. organic-chemistry.org The application of such methods to precursors of this compound could significantly enhance the sustainability of its production.

A summary of potential novel synthetic approaches is presented in the table below:

| Synthetic Methodology | Description | Potential Advantages for this compound Synthesis |

| Stetter Reaction | A nucleophilic catalyst-mediated reaction involving the 1,4-addition of an aldehyde to a Michael acceptor. nih.govacs.org | High atom economy, potential for asymmetric synthesis, and use of readily available starting materials. |

| Photocatalysis | Utilizes light energy to drive chemical reactions, often employing a photosensitizer. researchgate.netorganic-chemistry.org | Mild reaction conditions, high selectivity, and reduced energy consumption. |

| Electrochemistry | Employs electrical energy to initiate and control chemical transformations. acs.org | Avoids the use of stoichiometric chemical oxidants or reductants, leading to cleaner reactions. |

| Rhodium-Catalyzed Carbonylative Addition | Involves the addition of arylboronic acids to α,β-unsaturated ketones in the presence of carbon monoxide and a rhodium catalyst. researchgate.net | Offers a route to structurally diverse 1,4-diketones. |

Investigation of Bio-inspired Transformations and Biomimetic Synthesis

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired and biomimetic approaches are gaining traction in chemical synthesis, offering pathways that are often highly selective and efficient. For 1,4-diketones, enzymatic reductions are a key area of investigation. Alcohol dehydrogenases (ADHs) have been successfully employed for the stereoselective reduction of 1,4-diketones to chiral 1,4-diols. mdpi.com This opens up the possibility of producing enantiomerically pure derivatives of this compound, which could be valuable as chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Furthermore, the principles of polyketide biosynthesis, where linear polyketone chains are cyclized to form a vast array of natural products, offer inspiration for the synthesis of complex structures from 1,4-diketone precursors. rsc.orgresearchgate.net A bio-inspired synthesis of pentalene-based chromophores has been demonstrated starting from an oligoketone chain containing 1,4-diketone subunits. rsc.org This suggests that this compound could serve as a monomer or a key intermediate in the biomimetic synthesis of novel polycyclic compounds with interesting electronic and optical properties.

Advanced Materials Development Using this compound Derivatives

The bifunctional nature of this compound, with its two ketone and two acetate (B1210297) groups, makes it an attractive candidate for the development of advanced materials. A significant area of promise lies in the synthesis of conducting polymers . electronicsandbooks.comrsc.org The Paal-Knorr synthesis, a classic reaction for the formation of furans, pyrroles, and thiophenes from 1,4-diketones, is a cornerstone of this approach. wikipedia.orgwikipedia.org By reacting this compound with appropriate reagents, it is conceivable to synthesize polymers containing these heterocyclic units within their backbone. Such polymers are known for their electrical conductivity and have potential applications in organic electronics, sensors, and energy storage devices. electronicsandbooks.com

The reactivity of the diketone functionality also allows for the creation of cross-linked polymers and networks. The acetate groups can be hydrolyzed to reveal hydroxyl functionalities, providing additional sites for polymerization or modification. This versatility could be harnessed to create a range of materials with tailored properties, from hydrogels to robust thermosets.

Interdisciplinary Research Leveraging the this compound Core Structure

The 1,4-diketone motif is a common structural feature in many biologically active natural products and pharmaceutical agents. nih.gov This positions this compound as a valuable scaffold for interdisciplinary research, particularly at the interface of chemistry, biology, and medicine.

In medicinal chemistry , derivatives of this compound could be synthesized and screened for biological activity. The 1,4-diketone core can be transformed into a variety of heterocyclic systems, such as pyridazines, which are known to exhibit a wide range of pharmacological properties. wikipedia.org The acetate groups also offer handles for the attachment of other pharmacophores or for modifying the solubility and pharmacokinetic properties of potential drug candidates.

In chemical biology , fluorescently labeled derivatives of this compound could be developed as probes to study biological processes. The reactivity of the ketone groups could be exploited for the specific labeling of biomolecules.

Sustainable Chemistry Approaches in Research and Development of this compound

The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes. For this compound, this translates to the development of synthetic routes that are more environmentally benign and the exploration of applications that contribute to a circular economy.

As mentioned earlier, photocatalytic and electrochemical methods offer greener alternatives to traditional synthesis. researchgate.netacs.org The use of water as a solvent in the synthesis of 1,4-diketones is another promising avenue that aligns with the goals of sustainable chemistry. rsc.orgrsc.org Research into bio-inspired and enzymatic synthesis not only leads to highly selective transformations but also often operates under mild, aqueous conditions, further reducing the environmental impact. mdpi.comrsc.org

The potential for this compound to be derived from renewable feedstocks is another important consideration for future research. Exploring pathways from biomass-derived platform chemicals could significantly enhance its sustainability profile.

The following table summarizes the potential sustainable approaches for the research and development of this compound:

| Sustainable Approach | Description | Potential Impact |

| Green Synthetic Methods | Utilizing photocatalysis, electrochemistry, or water-based reaction media. researchgate.netacs.orgrsc.org | Reduced waste, lower energy consumption, and avoidance of hazardous reagents. |

| Biocatalysis | Employing enzymes for selective transformations. mdpi.com | High selectivity, mild reaction conditions, and use of renewable catalysts. |

| Renewable Feedstocks | Investigating synthetic routes from biomass-derived starting materials. | Reduced reliance on fossil fuels and contribution to a bio-based economy. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as the Stetter reaction. nih.govacs.org | Minimized waste generation and increased process efficiency. |

Q & A

Q. What are the key considerations when synthesizing 2,5-Dioxohexane-1,6-diyl diacetate in a laboratory setting?

Methodological Answer: Synthesis typically involves esterification of 1,6-hexanediol derivatives with acetic anhydride. Critical parameters include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods to enhance reaction efficiency.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct minimization .

- Purification : Use column chromatography or recrystallization to isolate the diacetate, with purity verified via thin-layer chromatography (TLC) .

- Yield optimization : Monitor stoichiometric ratios of diol to anhydride (e.g., 1:2.2 molar ratio) to ensure complete esterification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in research laboratories?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical help if irritation persists .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for this compound?

Methodological Answer:

- Variable Selection : Test factors like temperature (60–100°C), catalyst concentration (1–5 mol%), and reaction time (2–8 hours) .

- Orthogonal Arrays : Use L9 Taguchi design to evaluate interactions between variables and identify optimal conditions .

- Statistical Analysis : Apply ANOVA to determine significant factors (e.g., temperature contributes 45% to yield variance) .

- Validation : Replicate optimized conditions (e.g., 80°C, 3 mol% catalyst, 6 hours) to confirm ≥90% yield .

Q. What methodologies resolve discrepancies in physicochemical data across studies (e.g., melting points or spectral peaks)?

Methodological Answer:

- Cross-Validation : Compare data from multiple techniques (e.g., NMR, HPLC, X-ray crystallography) to confirm consistency .

- Statistical Outlier Analysis : Use Grubbs’ test to identify anomalous data points in replicated experiments .

- Literature Benchmarking : Align findings with peer-reviewed databases (e.g., PubChem) to reconcile differences in reported values .

Q. How can computational tools enhance understanding of this compound’s reactivity and stability?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways under acidic/basic conditions to predict degradation products .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to assess thermal stability (e.g., C-O ester bonds) .

- Cheminformatics Platforms : Use tools like Schrödinger Suite to design derivatives with improved solubility or reduced toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.